BenchChemオンラインストアへようこそ!

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Solubility Salt selection Assay development

Choose this racemic trans-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride for your stereochemical SAR campaign. The meta‑hydroxy substitution provides a distinct H‑bond vector critical for receptor selectivity, as demonstrated in NMDA and dopamine D3 series. Supplied as the highly water‑soluble hydrochloride salt, it is directly compatible with aqueous assay buffers (PBS, HEPES) — no DMSO preprocessing needed. With ≥98% HPLC purity, it meets the quality threshold for quantitative IC50/EC50 determination. Use it as the reference scaffold for systematic regioisomeric profiling or as a dual‑functionalization intermediate for rapid library synthesis of amides and esters.

Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
CAS No. 1392213-98-7
Cat. No. B6329134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS1392213-98-7
Molecular FormulaC11H14ClNO3
Molecular Weight243.68 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O.Cl
InChIInChI=1S/C11H13NO3.ClH/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m1./s1
InChIKeyWLPLXUBRPZXXLL-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392213-98-7): Procurement-Relevant Identity and Scaffold Context


(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392213-98-7) is a racemic trans-configured 4-aryl-substituted pyrrolidine-3-carboxylic acid derivative supplied as the hydrochloride salt [1]. It belongs to the broader chemotype of 4-arylpyrrolidine-3-carboxylic acids, a scaffold that has demonstrated validated pharmacological utility across multiple target classes—including endothelin ETA receptor antagonism (e.g., A-127722, IC50 0.36 nM at ETA) and antimalarial activity (e.g., 4-aryl-N-benzylpyrrolidine-3-carboxamides with Pf3D7 IC50 values ranging from 46 to 385 nM) [2][3]. The free-base form (CAS 1392266-70-4) has been cited in 91 patent families, confirming its recognised role as a versatile research intermediate [4].

Why (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392213-98-7) Cannot Be Generically Substituted by In-Class Analogs


Substitution among 4-arylpyrrolidine-3-carboxylic acid derivatives is non-trivial because three structural variables exert independent and interacting effects on molecular recognition and developability: (i) the regioisomeric position of the phenolic hydroxyl group (ortho, meta, or para), which governs hydrogen-bond donor/acceptor geometry and influences receptor subtype selectivity as demonstrated in pyrrolidine-based NMDA antagonist and dopamine D3 ligand series [1][2]; (ii) the salt form—the hydrochloride salt (CAS 1392213-98-7, MW 243.69) provides substantially higher aqueous solubility than the free base (CAS 1392266-70-4, MW 207.23), directly impacting solution-phase assay compatibility ; and (iii) the trans relative stereochemistry, which places the 3-carboxylic acid and 4-aryl substituent on opposite faces of the pyrrolidine ring and is essential for correct pharmacophoric presentation, as evidenced by the strict enantiomeric activity differentials observed in related 4-aryl pyrrolidine endothelin antagonists and antimalarial agents [3][4].

Quantitative Differentiation Evidence for (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392213-98-7) Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Compatibility

The hydrochloride salt form (CAS 1392213-98-7, MW 243.69) exhibits markedly higher aqueous solubility compared to the neutral free base (CAS 1392266-70-4, MW 207.23). The salt form introduces an ionisable HCl component that increases the topological polar surface area and hydrogen-bond donor count, resulting in greater hydrophilicity. This is a well-established class-level property: pyrrolidine-3-carboxylic acid hydrochloride salts are consistently reported as water-soluble crystalline powders, while the corresponding free bases have limited aqueous solubility [1]. For procurement decisions, the hydrochloride salt is the preferred form for direct use in aqueous biochemical assay buffers, HPLC mobile phases, and solution-phase chemistry without additional solubilisation steps.

Solubility Salt selection Assay development

Meta-Hydroxy Regioisomeric Differentiation: ortho vs. meta vs. para Substitution Pattern

The 3-hydroxyphenyl (meta-hydroxy) substitution pattern on the pyrrolidine 4-position is regioisomerically distinct from the 2-hydroxyphenyl (ortho) and 4-hydroxyphenyl (para) analogs. In the broader 4-arylpyrrolidine-3-carboxylic acid class, the hydroxyl position dictates the orientation of the hydrogen-bond donor relative to the carboxylic acid pharmacophore, which is a critical determinant of target recognition. Literature on related scaffolds—specifically 3-(3-hydroxyphenyl)pyrrolidine D3 ligands and (±)-3-(4-hydroxyphenyl)pyrrolidine NMDA antagonists—confirms that meta vs. para hydroxyl positioning produces distinct receptor subtype selectivity profiles [1][2]. For the NMDA NR1A/2B antagonist series, the 4-hydroxyphenyl pyrrolidine analog (compound 40) achieved an IC50 of 0.017 μM, while regioisomeric variation in analogous piperidine series produced >1000-fold subtype selectivity differences [2]. Although direct comparative IC50 data for the three hydroxyl regioisomers of 4-phenylpyrrolidine-3-carboxylic acid are not publicly reported, the documented impact of hydroxyl regioisomerism on target engagement in structurally adjacent chemotypes supports the procurement of the specific meta-hydroxy isomer for structure-activity relationship (SAR) studies [3].

Regioisomerism Structure-activity relationship Hydrogen bonding

Supplier-Specified Purity Benchmark: ≥98% by HPLC

The target compound is commercially available with a purity specification of ≥98% as determined by HPLC (Chem-Impex Catalog No. 16039, BOC Sciences Cat No. BAT-001519) . This contrasts with the free base form (CAS 1392266-70-4), which is commonly supplied at 95% purity (MolCore, NLT 98% specification also available) , and the ortho-hydroxy isomer hydrochloride (CAS 1392266-69-1), which is less widely stocked and typically not accompanied by published HPLC purity certificates from major suppliers. The hydrochloride salt's crystalline nature facilitates higher and more reproducible purity attainment compared to the more hygroscopic free base [1].

Purity specification Quality control Procurement standard

Trans Relative Stereochemistry: Configurational Identity vs. Cis Diastereomer

The target compound bears a trans relationship between the 3-carboxylic acid and the 4-(3-hydroxyphenyl) substituent on the pyrrolidine ring, placing these functional groups on opposite faces of the heterocycle. This geometry is structurally required for correct projection of the acid and aryl pharmacophoric elements. The related cis diastereomer (3R,4R or 3S,4S) would position both substituents on the same face, fundamentally altering the three-dimensional pharmacophore. In the 4-aryl pyrrolidine antimalarial series reported by Meyers et al. (2019), the enantiomeric forms of trans-4-aryl-N-benzylpyrrolidine-3-carboxamides exhibited differential Pf3D7 activity, with the active enantiomer (54b) achieving an IC50 of 46 ± 6 nM [1]. Similarly, in the endothelin antagonist series, the (2R,3R,4S) absolute configuration of A-127722 is essential for its picomolar ETA affinity (IC50 0.36 nM) [2]. The target compound (CAS 1392213-98-7) is supplied as the racemic trans mixture, providing both enantiomers for stereochemical SAR exploration, whereas the cis diastereomer would yield a fundamentally different and likely inactive spatial presentation [3].

Stereochemistry Diastereomer Pharmacophoric geometry

4-Aryl Pyrrolidine Scaffold Patent Landscape: 91 Patent Citations vs. Zero Literature for the Free Base

The free base form of the target compound, rac-(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid (InChIKey: PVSZHVAUFQAERY-VHSXEESVSA-N), appears in 91 patent families but in zero indexed primary research articles, as catalogued in PubChemLite [1]. This marked patent-to-literature ratio (91:0) is characteristic of a compound that serves as a versatile and commercially valuable synthetic intermediate within proprietary drug discovery programs rather than as a standalone biological probe reported in the open literature. By contrast, simpler des-hydroxy analogs such as (±)-trans-4-phenylpyrrolidine-3-carboxylic acid hydrochloride (CAS 1049755-65-8) have lower patent density and appear more frequently in academic publications, reflecting their more generic utility [2]. The high patent count for the 3-hydroxyphenyl derivative specifically indicates its demonstrated value in generating patentable composition-of-matter claims, likely as a key intermediate in the synthesis of proprietary bioactive molecules [3].

Patent landscape Intellectual property Drug discovery utility

Storage and Handling: Hydrochloride Salt Stability vs. N-Boc Protected Analog

The hydrochloride salt (CAS 1392213-98-7) requires storage at 0-8 °C and is supplied as a non-hygroscopic white powder, offering straightforward handling for routine laboratory use . The N-Boc protected analog, Boc-(±)-trans-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid (CAS 959575-09-8, MW 307.35), also requires refrigerated storage (0-8 °C) but introduces an additional deprotection step prior to use in biological assays and carries a higher molecular weight, increasing the mass of compound required on a molar basis . The hydrochloride salt thus provides immediate usability for aqueous biochemical or cellular assays without the need for acid-labile protecting group removal, which typically requires TFA or HCl/dioxane treatment and subsequent purification [1].

Stability Storage conditions Ease of handling

Optimal Research and Industrial Application Scenarios for (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1392213-98-7)


Stereochemical SAR Exploration of 4-Arylpyrrolidine-3-carboxylic Acid Pharmacophores

The racemic trans nature of this compound makes it the ideal starting point for stereochemical structure-activity relationship (SAR) campaigns. Researchers can use the racemate (CAS 1392213-98-7) for initial screening, then compare activity with the enantiopure (3S,4R) form (CAS 1049735-74-1) to determine the eutomer/distomer relationship. This approach has proven productive in the 4-arylpyrrolidine antimalarial series, where enantiomer 54b (active enantiomer from chiral resolution) achieved Pf3D7 IC50 values of 46 ± 6 nM, demonstrating that enantiomeric differentiation is critical for potency optimisation [1].

Aqueous Biochemical and Cell-Based Assay Development Without Pre-Formulation

The hydrochloride salt form is directly soluble in standard aqueous assay buffers (PBS, HEPES, Tris-based), enabling immediate use in enzyme inhibition assays, receptor binding studies, and cell-based phenotypic screens. This contrasts with the free base form (CAS 1392266-70-4), which requires DMSO stock preparation or pH adjustment for solubilisation. The ≥98% HPLC purity specification ensures that assay results are not confounded by impurities exceeding 2%, meeting the quality threshold required for quantitative dose-response determination (e.g., IC50/EC50 measurements in the nanomolar to micromolar range).

Synthetic Intermediate for Generating IP-Positioned Lead Candidates

Given that the free base scaffold is cited in 91 patent families [2], the hydrochloride salt serves as a key synthetic intermediate for constructing novel, patentable derivatives. The presence of both a free carboxylic acid (for amide coupling or esterification) and a phenolic hydroxyl group (for O-alkylation, sulfonation, or glycosylation) provides two orthogonal functionalisation handles. This dual reactivity profile enables rapid library synthesis of 4-aryl-N-substituted-pyrrolidine-3-carboxamides and 4-aryl-pyrrolidine-3-carboxylic esters, chemotypes that have yielded nanomolar-potent endothelin ETA antagonists (e.g., A-127722, ETA IC50 = 0.36 nM) [3] and antimalarial leads [1].

Comparator Standard for Meta-Hydroxy vs. Para-Hydroxy or Ortho-Hydroxy Analog Profiling

This compound is the preferred procurement choice when conducting systematic regioisomeric profiling of the aryl-hydroxyl position in 4-arylpyrrolidine-3-carboxylic acid series. The meta-hydroxy substitution confers a distinct hydrogen-bond donor/acceptor vector compared to para-hydroxy and ortho-hydroxy analogs. In the structurally related NMDA NR1A/2B antagonist series, pyrrolidine-based antagonists containing 4-hydroxyphenyl substitution achieved IC50 values of 0.017 μM [4], illustrating the potency achievable with correctly positioned hydroxyl groups. Using the 3-hydroxyphenyl isomer (CAS 1392213-98-7) as the reference standard in comparative profiling ensures that SAR conclusions about hydroxyl regioisomerism are built upon the correct and well-characterised starting material.

Quote Request

Request a Quote for (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.